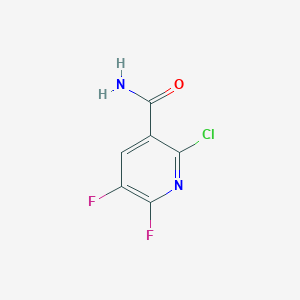
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-
Cat. No. B8528936
M. Wt: 192.55 g/mol
InChI Key: JBLHYAFLUQSWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056873B2
Procedure details


To a mixture of 2-chloro-5,6-difluoronicotinonitrile (89.66 g, 514 mmol), acetamide (66.8 g, 1130 mmol), THF (337.5 mL), and water (113 mL) was added palladium(II) chloride (1.822 g, 10.27 mmol) with stirring. The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere. The reaction mixture was subsequently cooled to room temperature and was added to a stirred mixture of EtOAc (900 mL), hexane (90 mL) and water (180 mL). The layers were allowed to separate and the aqueous layer was removed. The organic layer was washed with water (180 mL) and concentrated on a rotary evaporator at 29° C. to afford an oil that solidified. The solid was suspended in hexanes (270 mL) and filtered after 1 hour. The flask was rinsed forward with hexanes (50 mL). The filter cake was washed with additional hexanes (20 mL) and dried in a vacuum oven at 40° C. to give the title compound as a light tan solid (82.21 g, 83%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.93 (s br, 1H), 8.10 (s br, 1H), 8.32-8.37 (m 1H).




[Compound]
Name
hexanes
Quantity
270 mL
Type
solvent
Reaction Step Two

Name
palladium(II) chloride
Quantity
1.822 g
Type
catalyst
Reaction Step Three




Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].C(N)(=[O:14])C.C1COCC1>[Pd](Cl)Cl.O.CCCCCC.CCOC(C)=O>[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
89.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)F)F
|
|
Name
|
|
|
Quantity
|
66.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
|
Name
|
|
|
Quantity
|
337.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
113 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
270 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
palladium(II) chloride
|
|
Quantity
|
1.822 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (180 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 29° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil that solidified
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered after 1 hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The flask was rinsed forward with hexanes (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with additional hexanes (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=N1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82.21 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
